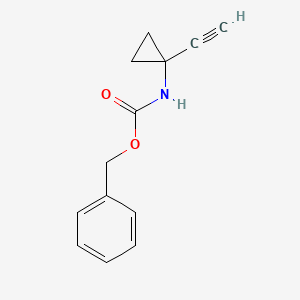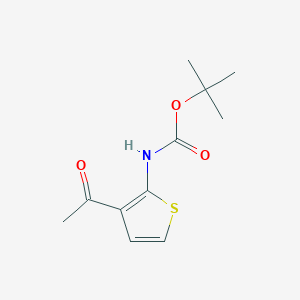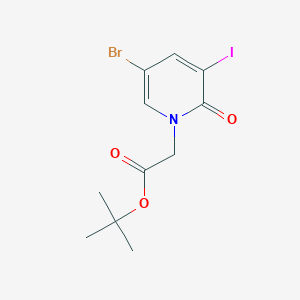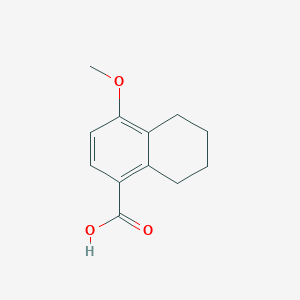
Benzyl (1-ethynylcyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(1-ethynylcyclopropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, an ethynyl group attached to a cyclopropyl ring, and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-ethynylcyclopropyl)carbamate typically involves the reaction of benzyl chloroformate with 1-ethynylcyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of carbamates, including benzyl N-(1-ethynylcyclopropyl)carbamate, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Benzyl N-(1-ethynylcyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-(1-oxocyclopropyl)carbamate.
Reduction: Formation of benzyl N-(1-ethynylcyclopropyl)amine.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
科学的研究の応用
Benzyl N-(1-ethynylcyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the synthesis of various fine chemicals and intermediates.
作用機序
The mechanism of action of benzyl N-(1-ethynylcyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. The ethynyl group may also participate in interactions with other molecular targets, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Lacks the ethynyl and cyclopropyl groups, making it less sterically hindered and potentially less reactive.
Ethyl N-(1-ethynylcyclopropyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group, which may affect its reactivity and biological activity.
Phenyl N-(1-ethynylcyclopropyl)carbamate: Contains a phenyl group instead of a benzyl group, which may influence its chemical properties and interactions.
Uniqueness
Benzyl N-(1-ethynylcyclopropyl)carbamate is unique due to the presence of both the ethynyl and cyclopropyl groups, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups with the carbamate moiety makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
benzyl N-(1-ethynylcyclopropyl)carbamate |
InChI |
InChI=1S/C13H13NO2/c1-2-13(8-9-13)14-12(15)16-10-11-6-4-3-5-7-11/h1,3-7H,8-10H2,(H,14,15) |
InChIキー |
JTEVGNXRBLFXQT-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CC1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)



![1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)
![Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)

![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
![2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B13502339.png)
amino}pentan-2-ol](/img/structure/B13502343.png)
![(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B13502346.png)
![tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate](/img/structure/B13502348.png)
![Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis](/img/structure/B13502352.png)
